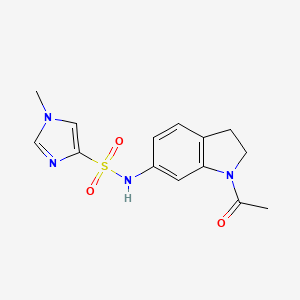
N-(1-acetylindolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-acetylindolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H16N4O3S and its molecular weight is 320.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolism and Detoxification in Hypersensitivity Reactions
Research into sulfonamides like N-(1-acetylindolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide suggests that variations in metabolism, specifically N-acetylation, play a significant role in hypersensitivity reactions. Studies have indicated that individuals with a slow acetylator phenotype might be more susceptible to these adverse reactions due to differences in detoxification pathways. This insight into the genetic basis of drug reactions emphasizes the importance of personalized medicine and the potential for predicting and mitigating adverse drug reactions through genetic screening (Rieder et al., 1991).
Immunological Insights
Further investigations into sulfonamide-induced hypersensitivity have delved into the immunological mechanisms, identifying that sulfonamide metabolites can haptenate proteins, leading to immune reactions. This understanding has implications for developing diagnostic tools and therapeutic strategies to manage or prevent drug-induced hypersensitivity by targeting the immunological pathways involved (Meekins et al., 1994).
Genetic Factors in Hypersensitivity
Research into the interplay between genetic predispositions, such as the acetylator phenotype and genotype, with drug hypersensitivity reactions further underscores the complexity of drug responses. These studies suggest a nuanced relationship between genetic factors and the risk of developing hypersensitivity to sulfonamides, highlighting the potential for genetic screening in risk assessment and management strategies (O’Neil et al., 2002).
Environmental and Occupational Exposures
The study of perfluorinated sulfonamides in indoor and outdoor environments offers insights into human exposure to sulfonamide compounds beyond pharmaceuticals. Understanding the occurrence, distribution, and human exposure routes to these compounds informs environmental health research and policy, emphasizing the importance of monitoring and regulating chemical exposures (Shoeib et al., 2005).
Antimicrobial Resistance and Alternatives
Explorations into the antimicrobial properties of sulfonamides and their role in treating infections resistant to conventional antibiotics offer a promising avenue for addressing the global challenge of antimicrobial resistance. By studying the efficacy and mechanisms of action of sulfonamides, researchers can contribute to the development of new therapeutic options for resistant infections (Forgacs et al., 2009).
Eigenschaften
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-10(19)18-6-5-11-3-4-12(7-13(11)18)16-22(20,21)14-8-17(2)9-15-14/h3-4,7-9,16H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAJAGAYDYJYBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CN(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
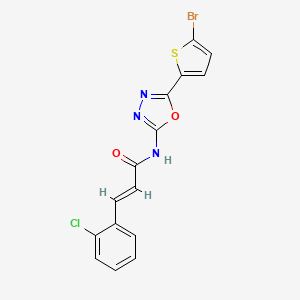
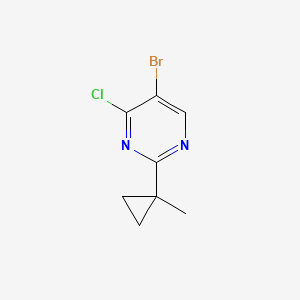
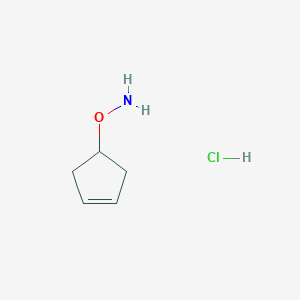
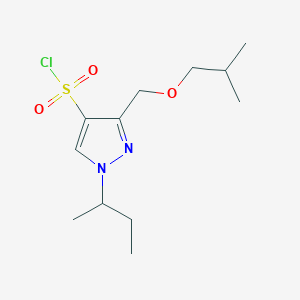
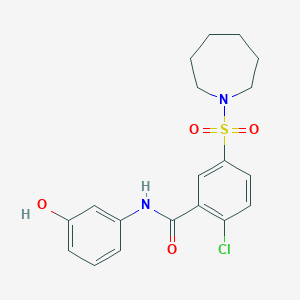
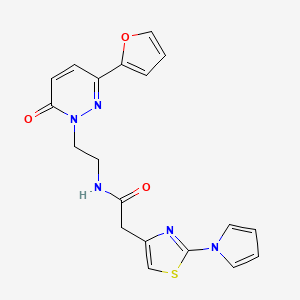
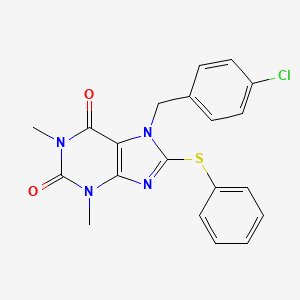
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2614879.png)


![N,N-Dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-amine](/img/structure/B2614883.png)
![N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2614884.png)
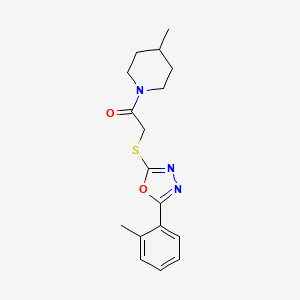
![ethyl 1-(4-chlorophenyl)-3-methyl-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2614886.png)
